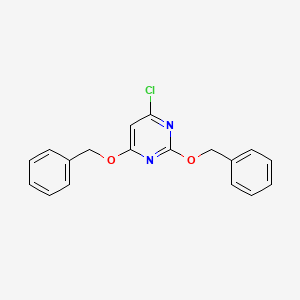

2,4-bis(Benzyloxy)-6-chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHDDCRCEQHMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2,4 Bis Benzyloxy 6 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution. The chlorine atom at the C6 position and the benzyloxy groups at the C2 and C4 positions of 2,4-bis(Benzyloxy)-6-chloropyrimidine are all potential leaving groups, leading to a rich and complex reactivity profile.

Regioselectivity and Site-Selective Reactivity on Dihalogenated and Benzyloxylated Pyrimidines

In polysubstituted pyrimidines, the site of nucleophilic attack is governed by the electronic and steric environment of the substitution sites. For dihalogenated pyrimidines, nucleophilic attack generally occurs preferentially at the C4 or C6 position over the C2 position. This is attributed to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4/C6.

In the case of 2,4-bis(Benzyloxy)-6-chloropyrimidine, the chlorine atom at the C6 position is the most probable site for initial nucleophilic attack. This is due to the superior leaving group ability of the chloride ion compared to the benzyloxide ion under typical SNAr conditions. The benzyloxy groups are generally less prone to displacement in the initial substitution step.

Table 1: Illustrative Regioselectivity in SNAr of a Polysubstituted Pyrimidine

| Nucleophile | Position of Substitution | Product |

| Amine (e.g., Piperidine) | C6 | 2,4-bis(Benzyloxy)-6-(piperidin-1-yl)pyrimidine |

| Thiolate (e.g., Sodium thiophenoxide) | C6 | 2,4-bis(Benzyloxy)-6-(phenylthio)pyrimidine |

| Alkoxide (e.g., Sodium methoxide) | C6 | 2,4-bis(Benzyloxy)-6-methoxypyrimidine |

This table is illustrative and based on general principles of pyrimidine reactivity. Specific experimental outcomes may vary.

Comparative Analysis of Leaving Group Capabilities (Chlorine vs. Benzyloxy)

The efficiency of a leaving group in SNAr reactions is primarily determined by its ability to stabilize a negative charge. Generally, the conjugate bases of strong acids are good leaving groups. In the context of 2,4-bis(Benzyloxy)-6-chloropyrimidine, a comparison between the chloride ion (Cl⁻) and the benzyloxide ion (BnO⁻) is crucial.

The pKa of HCl is approximately -7, while the pKa of benzyl (B1604629) alcohol is about 15.4. This significant difference in acidity indicates that chloride is a much weaker base and, consequently, a far superior leaving group to benzyloxide. Therefore, nucleophilic substitution will overwhelmingly favor the displacement of the chlorine atom at the C6 position. Displacement of a benzyloxy group would require more forcing conditions or a specific catalytic system. However, in sequential substitution reactions, where the first substitution has already occurred at the C6 position, the electronic nature of the pyrimidine ring is altered, which can influence the reactivity of the remaining benzyloxy groups.

Influence of Nucleophile Structure, Basicity, and Steric Hindrance

The nature of the attacking nucleophile plays a pivotal role in the outcome of SNAr reactions.

Basicity: A higher basicity of the nucleophile generally correlates with a faster reaction rate, as a more basic nucleophile is typically more electron-rich and eager to attack the electron-deficient pyrimidine ring. However, a very strong base might lead to side reactions, such as deprotonation of the benzylic protons of the benzyloxy groups.

Structure: The structure of the nucleophile, particularly its atom of attack (e.g., nitrogen, oxygen, sulfur), influences the stability of the resulting product and the reaction kinetics. Soft nucleophiles like thiolates often react faster with soft electrophilic centers.

Steric Hindrance: Steric bulk on the nucleophile can significantly hinder its approach to the electrophilic carbon atom of the pyrimidine ring, thereby slowing down the reaction rate. For instance, a bulky secondary amine like diisopropylamine (B44863) will react slower than a less hindered primary amine like propylamine. This effect is more pronounced for substitution at positions flanked by other substituents.

Table 2: Hypothetical Relative Reaction Rates of Nucleophiles with 2,4-bis(Benzyloxy)-6-chloropyrimidine

| Nucleophile | Basicity (pKa of conjugate acid) | Steric Hindrance | Expected Relative Rate |

| Methoxide | ~15.5 | Low | Fast |

| tert-Butoxide | ~18 | High | Slow |

| Piperidine | ~11.1 | Medium | Moderate |

| Aniline | ~4.6 | Low | Slow |

This table presents expected trends based on general principles of SNAr reactions.

Mechanistic Insights into SNAr Pathways: Role of Meisenheimer Complexes and Transition States

The SNAr reaction on activated aromatic and heteroaromatic systems is generally accepted to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.govnih.govrsc.org

In the reaction of 2,4-bis(Benzyloxy)-6-chloropyrimidine with a nucleophile, the first step involves the attack of the nucleophile at the C6 position, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and stabilized by the electronegative nitrogen atoms. The formation of this complex is typically the rate-determining step of the reaction. researchgate.net In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored.

Recent computational and experimental studies have suggested that for some SNAr reactions, the pathway might be more concerted, with the Meisenheimer complex representing a transition state rather than a true intermediate. researchgate.netnih.gov The exact nature of the pathway (stepwise vs. concerted) can be influenced by the substrate, nucleophile, leaving group, and solvent. For a good leaving group like chloride and a reactive pyrimidine system, the stepwise mechanism via a distinct Meisenheimer intermediate is generally favored.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of 2,4-bis(Benzyloxy)-6-chloropyrimidine also serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this pyrimidine derivative.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize chloropyrimidines. mdpi.comresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for forming new C-C bonds and introducing aryl or vinyl substituents at the C6 position.

Heck Reaction: The Heck reaction couples the chloropyrimidine with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions and needs to be optimized for each specific transformation.

Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-2,4-bis(benzyloxy)pyrimidine |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 6-Alkenyl-2,4-bis(benzyloxy)pyrimidine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-2,4-bis(benzyloxy)pyrimidine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-2,4-bis(benzyloxy)pyrimidine |

This table provides general examples of common cross-coupling reactions and typical catalyst systems.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine atom at the C6 position of 2,4-bis(benzyloxy)-6-chloropyrimidine is a suitable leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. The Suzuki-Miyaura coupling, in particular, is a widely used method for creating biaryl and heteroaryl-aryl structures. nih.govlibretexts.org In the context of chloropyrimidines, the reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the pyrimidine ring.

Studies on analogous 2,4-dichloropyrimidines have established that palladium-catalyzed couplings, such as the Suzuki reaction, show a strong preference for substitution at the C4 (and by extension, C6) position over the C2 position. acs.orgmdpi.com For 2,4-bis(benzyloxy)-6-chloropyrimidine, with only the C6 position halogenated, this site is the exclusive center of reactivity for such transformations. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with an organoboron reagent (like a boronic acid), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A variety of palladium catalysts, bases, and solvents have been successfully employed for the Suzuki coupling of related chloropyrimidines. The choice of conditions can be crucial for achieving high yields and preventing side reactions. mdpi.comresearchgate.net Microwave irradiation has also been shown to accelerate these reactions, leading to short reaction times and high efficiency. mdpi.com

| Catalyst System | Base | Solvent | Temperature | Substrate Type | Reference(s) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | 2,4-Dichloropyrimidine (B19661) | mdpi.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C | Solid-supported chloropyrimidines | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 °C | 6-Aryl-2,4-dichloropyrimidine | acs.org |

Nickel-Catalyzed Coupling Reactions and Cross-Electrophile Coupling

Nickel catalysis offers a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions, especially with less reactive aryl chlorides. researchgate.net For substrates like 2,4-bis(benzyloxy)-6-chloropyrimidine, nickel catalysts can effectively activate the C6-Cl bond for coupling with various partners, including Grignard reagents (Kumada-Tamao-Corriu coupling) and organoboron compounds (Suzuki-Miyaura coupling). researchgate.netorganic-chemistry.org

However, challenges can arise with nitrogen-containing heterocycles. Studies on 2-chloropyridine (B119429) have shown that α-halo-N-heterocycles can lead to the formation of stable, dimeric nickel complexes that are catalytically inactive in Suzuki-Miyaura reactions. researchgate.net While the C6-chloro position in the pyrimidine ring is not strictly analogous to the C2-position of pyridine (B92270), the potential for catalyst inhibition through coordination with the ring nitrogens is a factor to consider. In cases where Suzuki-Miyaura coupling is sluggish, the use of more reactive organometallic reagents, such as organomagnesium compounds, can be more successful as they undergo more rapid transmetalation. researchgate.net

Cross-electrophile coupling, a newer methodology where two different electrophiles are coupled, represents another potential pathway. This typically involves a nickel catalyst, often in conjunction with a reducing agent or a photocatalytic cycle, to couple aryl chlorides with alkyl halides. This approach avoids the pre-formation of organometallic reagents, increasing functional group tolerance.

| Catalyst System | Ligand | Reagent | Reaction Type | Substrate Type | Reference(s) |

| [NiCl(o-tol)(dppf)] | dppf | Phenylboronic acid | Suzuki-Miyaura | 3- & 4-Chloropyridine | researchgate.net |

| Ni(acac)₂ | PCy₃ | p-Tolylmagnesium bromide | Kumada-Corriu | Anisole derivatives | google.com |

| Ni(II) acetylacetonate | (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene | Alkyl Grignard reagents | Cross-Coupling | Alkyl Aryl Sulfides | organic-chemistry.org |

C-H Activation and Directed Functionalization Strategies

Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis for modifying molecular scaffolds without pre-installed functional groups. For 2,4-bis(benzyloxy)-6-chloropyrimidine, the sole C-H bond on the pyrimidine ring is at the C5 position. This position is electronically distinct, situated between two nitrogen atoms and flanked by two alkoxy groups, making it a potential site for C-H activation.

While specific studies on C-H activation of 2,4-bis(benzyloxy)-6-chloropyrimidine are not widely reported, general principles suggest that such a transformation is feasible. Cobalt-catalyzed C-H activation has been demonstrated for arene-alkene-alkyne couplings, providing a precedent for metal-mediated C-H functionalization. nih.gov In the context of the pyrimidine ring, a transition metal catalyst could potentially coordinate to one of the ring nitrogens or the C4-benzyloxy group, which could then direct the activation of the adjacent C5-H bond. This would open a pathway for the introduction of various substituents at this position, further diversifying the molecular structure. This remains a developing area of research with potential for future applications.

Other Significant Reaction Pathways

Oxidation Reactions of Pyrimidine Substituents

The substituents on the 2,4-bis(benzyloxy)-6-chloropyrimidine ring present several possibilities for oxidative transformation. The pyrimidine ring itself can be oxidized under specific conditions. For instance, pyrimidine nucleosides are known to be oxidized at the C5-C6 double bond by reagents like osmium tetroxide. nih.gov Furthermore, the nitrogen atoms of the pyrimidine ring can undergo N-oxidation. The oxidation of fused pyrimidines to their corresponding mono-N-oxides has been achieved using reagents such as trifluoroacetic anhydride (B1165640) and hydrogen peroxide. rsc.org

The benzyloxy groups are also susceptible to oxidation. The benzylic methylene (B1212753) (CH₂) bridge is a common site for oxidative cleavage or conversion to a carbonyl group. Depending on the oxidant and reaction conditions, this could potentially transform the benzyloxy substituents into benzoyloxy groups or lead to de-benzylation. However, specific studies detailing the controlled oxidation of the benzyloxy groups on this particular pyrimidine scaffold are limited, and such reactions would need to be carefully optimized to avoid competing reactions at the electron-rich pyrimidine ring.

Reduction Methodologies and Selective Hydrogenolysis of Benzyloxy Groups

The benzyloxy groups in 2,4-bis(benzyloxy)-6-chloropyrimidine are commonly used as protecting groups for hydroxyl functionalities and can be removed via reduction. Catalytic hydrogenation is the most common method, typically employing a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. researchgate.net This process, known as hydrogenolysis, cleaves the benzyl C-O bond to liberate the hydroxyl group and produce toluene as a byproduct.

A key challenge in the reduction of this molecule is achieving selectivity. The C6-Cl bond is also susceptible to hydrogenolysis under certain reductive conditions. Therefore, reaction conditions must be carefully controlled to selectively cleave the two C-O bonds of the benzyloxy groups while leaving the C-Cl bond intact. This can often be achieved by using specific catalyst loadings, controlling the hydrogen pressure, and choosing appropriate solvents and temperatures. An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) is used in conjunction with the palladium catalyst. This method can sometimes offer improved selectivity and is often operationally simpler.

Cyclization Reactions Involving Pyrimidine Scaffolds

The 2,4-bis(benzyloxy)-6-chloropyrimidine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. Cyclization reactions typically involve an initial functionalization at the C6 position, followed by a subsequent ring-closing step. For example, the chlorine atom can be displaced by a nucleophile that contains a second reactive group. Studies on related 6-chloropyrimidines have shown that when the incoming nucleophile is a pendant amine, intramolecular SNAr cyclization can occur to form fused bicyclic products. researchgate.net

Another powerful strategy involves a "deconstruction-reconstruction" approach. In this method, the pyrimidine ring is activated, for example by N-arylation, which facilitates a ring-opening reaction to form a reactive three-carbon intermediate. nih.gov This intermediate can then be reacted with various reagents like ureas, amidines, or hydroxylamine (B1172632) to reconstruct a new heterocyclic ring, effectively diversifying the original pyrimidine core into other structures such as pyrimidinones, substituted pyrimidines, or azoles. nih.gov This strategy allows for significant structural modifications that would be difficult to achieve through direct substitution.

Theoretical and Computational Investigations of 2,4 Bis Benzyloxy 6 Chloropyrimidine

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) Analysis and LUMO/LUMO+1 Interactions

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other reagents.

While specific FMO data for 2,4-bis(benzyloxy)-6-chloropyrimidine is not extensively published, analysis of a closely related compound, (2-benzyloxy-pyrimidin-5-yl) boronic acid, offers valuable insights. epstem.net For this molecule, calculations performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provide the HOMO and LUMO energy values. These values are instrumental in calculating various electronic properties that dictate reactivity.

Table 1: Calculated Electronic Properties of (2-Benzyloxy-pyrimidin-5-yl) Boronic Acid

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.93 |

| ELUMO | -1.79 |

| Energy Gap (ΔEg) | 5.14 |

| Ionization Potential (IP) | 6.93 |

| Electron Affinity (EA) | 1.79 |

| Electronegativity (χ) | 4.36 |

| Chemical Potential (μ) | -4.36 |

| Molecular Hardness (η) | 2.57 |

| Molecular Softness (S) | 0.39 |

This data is for (2-benzyloxy-pyrimidin-5-yl) boronic acid and is presented as an analogue to infer properties of 2,4-bis(benzyloxy)-6-chloropyrimidine. epstem.net

The energy of the LUMO is particularly important in reactions with nucleophiles, as it indicates the propensity of the molecule to accept electrons. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack. The distribution of the LUMO over the pyrimidine (B1678525) ring will pinpoint the most electrophilic centers. In chloropyrimidines, the LUMO is typically localized on the pyrimidine ring, with significant coefficients on the carbon atoms bearing the chloro and benzyloxy substituents, making them probable sites for nucleophilic aromatic substitution (SNAr).

Computational Assessment of Electrostatic Potential (ESP) and Charge Distribution

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For pyrimidine derivatives, ESP maps typically show a negative potential around the nitrogen atoms due to their lone pairs of electrons, while the carbon atoms of the pyrimidine ring, particularly those bonded to electronegative atoms like chlorine, exhibit a positive potential. This positive potential indicates these carbon atoms are electrophilic and are the primary targets for nucleophiles. The benzyloxy groups, being electron-donating, would slightly modulate this potential distribution.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the reaction pathways for nucleophilic substitution on the 2,4-bis(benzyloxy)-6-chloropyrimidine scaffold. These studies can characterize the transition states and intermediates that are often difficult to observe experimentally.

Transition State Characterization and Activation Energy Profiles

Nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines are generally believed to proceed through a two-step addition-elimination mechanism. However, computational studies have also suggested the possibility of concerted mechanisms, where the Meisenheimer complex is a transition state rather than a true intermediate. chemrxiv.org

Stability and Formation of Reaction Intermediates, including Meisenheimer Complexes

The formation and stability of Meisenheimer complexes are critical to the SNAr mechanism. These intermediates are anionic σ-complexes that are stabilized by the electron-withdrawing nature of the pyrimidine ring. A computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines highlighted the potential key role of Meisenheimer complexes in the reaction mechanism. chemrxiv.org

In the case of 2,4-bis(benzyloxy)-6-chloropyrimidine, the attack of a nucleophile at the C-6 position would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the pyrimidine ring. The stability of this intermediate is influenced by the nature of the substituents on the ring. The benzyloxy groups, while electron-donating by resonance, can also contribute to the stability of the complex through their inductive effects. Computational studies can quantify the stability of these intermediates, providing insights into the feasibility of the reaction pathway.

Structure-Reactivity and Structure-Selectivity Relationships from Computational Data

Computational data provides a quantitative basis for understanding the relationships between the structure of a molecule and its reactivity and selectivity. By systematically varying the substituents on the pyrimidine ring and calculating the resulting electronic properties and reaction energy profiles, it is possible to build predictive models of reactivity.

For 2,4-bis(benzyloxy)-6-chloropyrimidine, the presence of two benzyloxy groups at the 2- and 4-positions significantly influences the reactivity of the C-6 chloro substituent. These groups affect the electron density at the reaction center and the stability of the reaction intermediates and transition states. Computational studies can dissect these electronic and steric effects to provide a detailed picture of the structure-reactivity relationship. This understanding is crucial for the rational design of new synthetic routes and the prediction of reaction outcomes for a wide range of pyrimidine-based compounds.

Synthetic Applications and Role As a Research Scaffold for Advanced Molecules

Building Block in Complex Heterocyclic Synthesis

The structural framework of 2,4-bis(benzyloxy)-6-chloropyrimidine makes it an ideal starting material for the construction of more elaborate heterocyclic systems, including polysubstituted and fused pyrimidines.

The chloro substituent at the 6-position of 2,4-bis(benzyloxy)-6-chloropyrimidine is readily displaced by a variety of nucleophiles, enabling a modular approach to the synthesis of diverse polysubstituted pyrimidine (B1678525) derivatives. This reactivity is a cornerstone of its application in creating libraries of compounds for screening and lead optimization in drug discovery.

Common transformations include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. For instance, the reaction of 2,4-diamino-6-chloropyrimidine, a related compound, with various substituted methanols in the presence of a base like sodium hydride, yields 2,4-diamino-6-substituted pyrimidines. mdpi.com This suggests that 2,4-bis(benzyloxy)-6-chloropyrimidine can similarly be functionalized at the 6-position with a wide range of alkoxy, aryloxy, and amino groups.

The general scheme for the modular synthesis of polysubstituted pyrimidines from a chloropyrimidine core is depicted in the table below, showcasing the versatility of this scaffold.

| Reaction Type | Reagents and Conditions | Product Class |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alcohols, thiols), base | 6-substituted-2,4-bis(benzyloxy)pyrimidines |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids, Palladium catalyst, base | 6-Aryl/heteroaryl-2,4-bis(benzyloxy)pyrimidines |

| Buchwald-Hartwig Amination | Primary or secondary amines, Palladium catalyst, base | N-substituted-2,4-bis(benzyloxy)pyrimidin-6-amines |

This modularity allows for the systematic variation of the substituent at the 6-position, providing a powerful tool for structure-activity relationship (SAR) studies.

The pyrimidine ring of 2,4-bis(benzyloxy)-6-chloropyrimidine can serve as a foundation for the construction of fused and bicyclic heterocyclic systems, which are prevalent in many biologically active molecules. By introducing appropriate functional groups onto the pyrimidine core, subsequent intramolecular cyclization reactions can lead to the formation of new rings.

The general approach to constructing fused pyrimidine systems is outlined below:

| Precursor | Reaction Type | Fused System |

| 6-substituted pyrimidine with a reactive side chain | Intramolecular cyclization | e.g., Pyrido[2,3-d]pyrimidine, Thieno[2,3-d]pyrimidine |

| 5,6-disubstituted pyrimidine | Annulation | e.g., Pteridine |

Precursor for Diverse Organic Molecules and Chemical Libraries

The utility of 2,4-bis(benzyloxy)-6-chloropyrimidine extends to its role as a precursor for the generation of diverse organic molecules and chemical libraries. Combinatorial chemistry often employs versatile scaffolds that can be readily functionalized in a high-throughput manner. nih.gov The reactivity of the chloro group at the 6-position makes 2,4-bis(benzyloxy)-6-chloropyrimidine an attractive candidate for such applications.

By employing solid-phase synthesis techniques, large libraries of compounds can be generated from a common chloropyrimidine core. For example, a fluorous-tagged 2,4-dichloropyrimidine (B19661) has been used in the synthesis of disubstituted pyrimidines, where the fluorous tag facilitates purification. researchgate.net This approach can be adapted to 2,4-bis(benzyloxy)-6-chloropyrimidine to create a library of 6-substituted derivatives.

The following table summarizes the key features of 2,4-bis(benzyloxy)-6-chloropyrimidine as a scaffold for chemical library synthesis:

| Feature | Description |

| Reactive Handle | The C6-chloro group allows for diverse functionalization. |

| Protecting Groups | The benzyloxy groups can be retained or removed to increase diversity. |

| Scaffold Rigidity | The pyrimidine core provides a rigid framework for orienting substituents. |

Utilization in the Development of Chemical Probes for Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective enzyme inhibitors often relies on the exploration of specific chemical scaffolds. The pyrimidine core is a well-established pharmacophore in many enzyme inhibitors, including those targeting dihydrofolate reductase (DHFR) and various kinases. nih.govnih.gov

Derivatives of 2,4-bis(benzyloxy)-6-chloropyrimidine have the potential to be developed into chemical probes. For instance, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives as inhibitors of DHFR from various pathogens highlights the importance of this scaffold in targeting specific enzymes. nih.gov By systematically modifying the substituents on the pyrimidine ring, researchers can optimize the potency and selectivity of these compounds, leading to the development of valuable tools for studying biochemical pathways.

The potential applications of derivatives of 2,4-bis(benzyloxy)-6-chloropyrimidine as chemical probes are summarized in the table below:

| Target Class | Rationale |

| Kinases | The pyrimidine scaffold is a common feature in many kinase inhibitors. |

| Dihydrofolate Reductase | 2,4-Diaminopyrimidine derivatives are known inhibitors of DHFR. |

| Other Enzymes | The versatile chemistry of the scaffold allows for the synthesis of inhibitors for a wide range of enzymes. |

Conclusion and Future Research Trajectories

Current Understanding of 2,4-bis(Benzyloxy)-6-chloropyrimidine Reactivity and Synthesis

The established synthesis of 2,4-bis(Benzyloxy)-6-chloropyrimidine typically begins with a more fundamental pyrimidine (B1678525), 2,4,6-trichloropyrimidine (B138864). This precursor is derived from the reaction of barbituric acid with reagents like phosphorus oxychloride. google.com The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack, and their reactivity varies based on their position (C4/C6 > C2).

In a typical procedure, 2,4,6-trichloropyrimidine is treated with approximately two equivalents of sodium benzyloxide (benzyl alcohol in the presence of a base like sodium hydride). The benzyloxide anion preferentially displaces the chlorine atoms at the more reactive C4 and C6 positions. Careful control of stoichiometry and reaction conditions is crucial to favor the disubstituted product over mono- or tri-substituted derivatives. The remaining chlorine atom at the C2 or C6 position (depending on the initial reaction pattern) provides a reactive handle for subsequent transformations. The most common isomer formed and used is the C6-chloro derivative.

The primary reactivity profile of 2,4-bis(Benzyloxy)-6-chloropyrimidine is dominated by the chemistry of its C6-Cl bond. This bond is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the introduction of diverse functional groups at the C6 position, which is a common strategy in the synthesis of pharmaceutical agents and other functional molecules. The benzyloxy groups at the C2 and C4 positions are relatively stable but can be removed via hydrogenolysis, which unmasks the corresponding hydroxyl groups to form a uracil (B121893) derivative.

| Reaction Type | Reagents | Position of Reactivity | Product Type |

|---|---|---|---|

| Synthesis (SNAr) | 2,4,6-Trichloropyrimidine, Sodium Benzyloxide | C2, C4 | 2,4-bis(Benzyloxy)-6-chloropyrimidine |

| Nucleophilic Substitution (SNAr) | Amines, Thiols, Alkoxides | C6 | 6-substituted-2,4-bis(benzyloxy)pyrimidines |

| Debenzylation | H2, Pd/C | C2, C4 | Substituted Uracil Derivatives |

Emerging Synthetic Methodologies and Their Potential Application

While the classical synthesis is robust, modern synthetic chemistry offers new strategies that could enhance the efficiency, sustainability, and scope of reactions involving 2,4-bis(Benzyloxy)-6-chloropyrimidine. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for nucleophilic substitution reactions on the pyrimidine core. Applying this technology to the reaction of 2,4-bis(Benzyloxy)-6-chloropyrimidine with various nucleophiles could lead to faster, higher-yielding, and cleaner conversions, minimizing the formation of side products.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This could be particularly advantageous for the initial synthesis from 2,4,6-trichloropyrimidine, allowing for better control over the degree of substitution and improving the safety profile of handling reactive intermediates.

Catalyst-Driven Processes: The development of novel catalysts for pyrimidine synthesis, including metal-based and organocatalysts, opens new possibilities. mdpi.com For instance, phase-transfer catalysts could facilitate the reaction between the aqueous and organic phases in the initial synthesis, potentially eliminating the need for anhydrous conditions and strong bases like sodium hydride.

The application of these emerging methodologies could streamline the production of this key intermediate and its derivatives, making them more accessible for research and development.

Unexplored Reactivity Profiles and Novel Transformation Opportunities

Beyond standard nucleophilic substitution, the structure of 2,4-bis(Benzyloxy)-6-chloropyrimidine holds potential for a range of modern synthetic transformations that remain largely unexplored.

Transition-Metal-Catalyzed Cross-Coupling: The C6-Cl bond is an ideal handle for various cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst could introduce aryl or vinyl groups at the C6 position, creating C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines offers a powerful alternative to traditional SNAr for forming C-N bonds, often with broader substrate scope and milder conditions.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system would install an alkynyl group, a valuable functional group for further modification via click chemistry or for its electronic properties.

C-H Functionalization: The C5 position of the pyrimidine ring possesses a C-H bond that could potentially be activated. Directed C-H activation, guided by one of the existing substituents, or non-directed functionalization could allow for the introduction of new groups at this site, providing access to tetra-substituted pyrimidines that are difficult to synthesize by other means.

Deconstruction-Reconstruction Strategies: Recent advances have shown that pyrimidine rings can be "deconstructed" into simpler fragments and then "reconstructed" with new partners to form different heterocyclic cores. nih.gov Applying such a strategy to complex derivatives of 2,4-bis(Benzyloxy)-6-chloropyrimidine could rapidly generate molecular diversity. nih.gov

| Reaction Type | Potential Reagents | Target Site | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | C6 | 6-Aryl-2,4-bis(benzyloxy)pyrimidine |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, Ligand, Base | C6 | 6-Amino-2,4-bis(benzyloxy)pyrimidine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C6 | 6-Alkynyl-2,4-bis(benzyloxy)pyrimidine |

| C-H Activation/Functionalization | Metal catalyst, Oxidant/Coupling partner | C5 | 5-Substituted-2,4-bis(benzyloxy)-6-chloropyrimidine |

Directions for Advanced Theoretical and Computational Studies

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. researchgate.net For 2,4-bis(Benzyloxy)-6-chloropyrimidine, theoretical studies could offer significant insights.

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. Calculating the electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential can help rationalize the observed reactivity, particularly the high susceptibility of the C6 position to nucleophilic attack. researchgate.net

Reaction Mechanism Modeling: Computational modeling can be employed to investigate the transition states and reaction pathways for both known and proposed reactions. For example, modeling the SNAr mechanism versus a potential palladium-catalyzed Buchwald-Hartwig amination could reveal the energetic barriers for each pathway, helping to optimize reaction conditions.

Predicting Reactivity: Theoretical studies could predict the feasibility of unexplored reactions, such as C-H activation at the C5 position. By calculating the bond dissociation energy of the C5-H bond and modeling potential catalytic cycles, researchers can assess the likelihood of success before undertaking experimental work.

These in silico studies can accelerate the discovery of new reactions and provide a deeper understanding of the molecule's fundamental chemical properties. researchgate.net

Prospective Role as a Key Intermediate in Organic Synthesis Research

2,4-bis(Benzyloxy)-6-chloropyrimidine is poised to remain a valuable building block in organic synthesis, particularly in medicinal chemistry. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, including antiviral and anticancer agents. mdpi.comnih.gov

The strategic placement of functional groups in this compound makes it an ideal precursor for libraries of potential drug candidates. The C6-Cl bond serves as a point for diversification, allowing chemists to attach a wide array of fragments to probe structure-activity relationships. The benzyloxy groups act as protecting groups for the C2 and C4 hydroxyls, which are key hydrogen bonding motifs in many biological systems. Their removal at a late stage in a synthetic sequence can reveal the final bioactive uracil structure.

Future research will likely leverage this intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds targeting nucleic acid replication processes. nih.govmdpi.com Its utility in creating complex, highly substituted pyrimidine derivatives ensures its continued importance as a key intermediate in the ongoing quest for new therapeutic agents.

Q & A

Q. What are the key challenges in synthesizing 2,4-bis(benzyloxy)-6-chloropyrimidine, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The synthesis of halogenated pyrimidine derivatives often faces challenges in regioselectivity and side-product formation. For example, during the synthesis of 2,4-bis(benzyloxy)-6-bromopyrimidine, a 52% yield was achieved with 4,6-bis(benzyloxy)-2-bromopyrimidine as a side product (Figure 66) . To optimize conditions:

- Use low-temperature reactions (e.g., −78°C) to suppress undesired substitutions.

- Screen boronating agents (e.g., borates) and stoichiometric ratios to enhance selectivity.

- Monitor reaction progress via TLC or HPLC to isolate intermediates early.

Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for purification.

Q. What safety protocols are critical when handling 2,4-bis(benzyloxy)-6-chloropyrimidine in the laboratory?

- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally similar pyrimidines emphasize:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Q. How can researchers verify the purity and structural integrity of 2,4-bis(benzyloxy)-6-chloropyrimidine post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with literature data for benzyloxy and chloro substituents .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values.

Advanced Research Questions

Q. How do electronic effects of the benzyloxy and chloro substituents influence the reactivity of 2,4-bis(benzyloxy)-6-chloropyrimidine in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at position 6 activates the pyrimidine ring for nucleophilic substitution, while benzyloxy groups at positions 2 and 4 provide steric hindrance. For example:

- Suzuki-Miyaura Coupling : The chloro substituent can be replaced with boronic acids under Pd catalysis. However, competing debenzylation may occur at high temperatures (>100°C). Pre-protection of benzyloxy groups (e.g., with TMSCl) is advised .

- Contradictions : Attempts to introduce borates at position 6 failed despite varied boron sources (e.g., BCl), suggesting competing decomposition pathways .

Q. What strategies can mitigate competing side reactions during functionalization at position 6 of the pyrimidine ring?

- Methodological Answer :

- Directed Metalation : Use butyllithium to deprotonate position 6, followed by trapping with electrophiles (e.g., ClP(O)(OEt) for phosphonation) .

- Protecting Groups : Temporarily replace benzyloxy groups with less bulky protectors (e.g., SEM groups) to reduce steric interference.

- Temperature Control : Conduct reactions at −78°C to stabilize intermediates and suppress polymerization .

Q. How can computational modeling predict the biological activity of 2,4-bis(benzyloxy)-6-chloropyrimidine derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., thymidylate synthase). Focus on the chloro group’s role in binding affinity.

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity. For example, analogs like 4-chloro-2,6-bis(aziridinyl)pyrimidine exhibit antitumor properties , suggesting potential for further exploration.

Q. What analytical techniques resolve contradictions in reported synthetic yields for halogenated pyrimidines?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates (e.g., boronated species) that may degrade under standard workup conditions .

- Isotopic Labeling : Introduce C at position 6 to track substitution pathways via NMR.

- Controlled Replication : Reproduce reactions under inert atmospheres (Ar/N) to exclude moisture/O interference, which may explain yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.